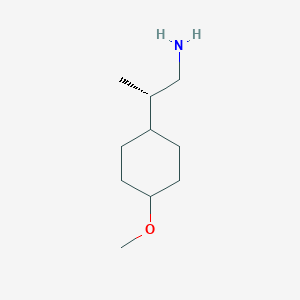

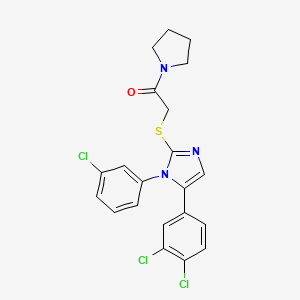

(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol, also known as 2,5-dimethoxy-1-phenylethanol (2,5-DMPE), is a monoterpene alcohol found in the essential oils of many plants, including rosemary, lavender, and marjoram. It has a wide range of applications in the fields of medicine, cosmetics, and food production. It has been studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and antimicrobial activities. In addition, 2,5-DMPE has been found to possess antinociceptive, anxiolytic, and anticonvulsant properties.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Protective Group Use

(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol has been explored in chemical synthesis. For instance, in the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, it was used as a precursor. This compound, through halogen-exchange reactions, proved to be an effective chemical protective group, demonstrating its utility in synthetic chemistry (Li Hong-xia, 2007).

Nonlinear Optical Properties

Research has also been conducted on compounds related to this compound to study their nonlinear optical properties. For instance, a study on 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one, prepared using a similar compound, highlighted significant nonlinear refractive indices and absorption coefficients, contributing to the understanding of optical limiting behavior in certain dyes (M. Razvi et al., 2019).

X-Ray Diffraction and Molecular Dynamics Studies

A comparative study involving related compounds, such as 1,2-dimethoxy ethane, used X-ray diffraction and molecular dynamics to investigate the structure of these glycols. The research provided insights into intramolecular and intermolecular interactions, contributing to the broader understanding of the physical properties of glycol derivatives (L. Gontrani et al., 2020).

Lignin Model Compound Oxidation Studies

This compound analogues have been used in studies related to lignin model compounds. For example, the kinetics of oxidation of 1-(3,4-Dimethoxyphenyl)ethanol with chlorine dioxide was investigated, contributing to the understanding of elemental chlorine free bleaching in pulp, with implications for reducing environmental pollution (Shuangxi Nie et al., 2014).

Fungicidal Activity

Furthermore, derivatives of this compound, like substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, have been synthesized and shown to possess fungicidal activity, indicating potential applications in agriculture and pharmacology (A. Kuzenkov & V. V. Zakharychev, 2009).

Electrochemical Applications

Studies have also delved into the electrochemical applications of related compounds, such as the carbon-carbon bond cleavage of 1,2-diphenyl-ethanes, providing insights into electrochemical processes relevant in organic chemistry (D. Zollinger et al., 2004).

Propiedades

IUPAC Name |

(1S)-1-(2,5-dimethoxyphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7(11)9-6-8(12-2)4-5-10(9)13-3/h4-7,11H,1-3H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEBAVBMMWYLTA-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2412178.png)

![5-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)furan-2-carboxamide](/img/structure/B2412179.png)

![2-Cyclopropyl-1-[1-(1-methylpiperidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2412186.png)

![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2412188.png)

![N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2412192.png)

![2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2412195.png)